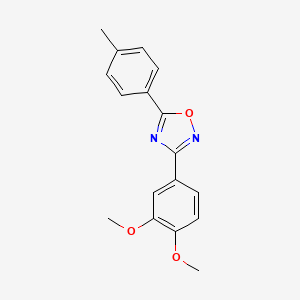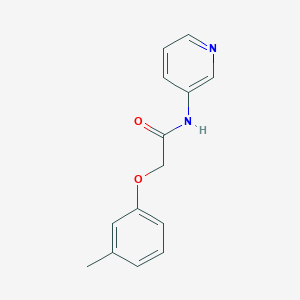![molecular formula C15H10N2O6S B5869944 2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as Sulfasalazine, is a drug that has been used for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon into two active components, sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfasalazine has been widely used in clinical practice for over 50 years and has been shown to be effective in the management of IBD.
作用机制
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide is a prodrug that is metabolized in the colon into two active components, sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfapyridine has been shown to have antibacterial effects by inhibiting the growth of certain bacteria such as Escherichia coli and Streptococcus faecalis. 5-ASA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has also been shown to decrease the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of leukocytes to sites of inflammation.
实验室实验的优点和局限性
One of the advantages of sulfasalazine is that it has been extensively studied and has a well-established mechanism of action. It is also relatively inexpensive and widely available. One of the limitations of sulfasalazine is that it has a number of side effects, including nausea, vomiting, and diarrhea. It is also contraindicated in patients with a history of sulfa allergy.
未来方向
There are a number of future directions for the study of sulfasalazine. One area of research is the development of new formulations of sulfasalazine that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for sulfasalazine, such as other pro-inflammatory cytokines or transcription factors. Finally, there is a need for further clinical studies to evaluate the long-term safety and efficacy of sulfasalazine in the treatment of IBD.
合成方法
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide is synthesized by the reaction of 4-aminobenzenesulfonamide with 2-hydroxy-1,3-dimethyl-5-pyridinyl)carbonyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final product, sulfasalazine.
科学研究应用
2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has been extensively studied in both in vitro and in vivo experiments. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
属性
IUPAC Name |
1,3-dioxo-2-(4-sulfamoylphenyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6S/c16-24(22,23)10-4-2-9(3-5-10)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFHQFQVQIXUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)
![N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5869899.png)
![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5869902.png)
![methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B5869910.png)
![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5869926.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5869939.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)